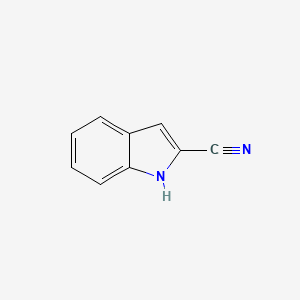

1H-indole-2-carbonitrile

Cat. No. B1309242

Key on ui cas rn:

36193-65-4

M. Wt: 142.16 g/mol

InChI Key: CBTITARLOCZPDU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06359146B1

Procedure details

4-Cyanophenylhydrazine hydrochloride (26.24 kg) and the Amine Ketal hydrochloride (1 mol equiv. 38.57 kg) were charged to the reaction vessel (RV3; nominal capacity 250 L; working capacity ca300 L) followed by water (92 L) and conc. hydrochloric acid (65.6 L). The reaction mixture was stirred and heated to 80-90° for up to ca 5 h and monitored by proton NMR (see note below). When the reaction was deemed to be complete, the reaction mixture was cooled to 0-5° C. and aged for 1 hour at this temperature. The racemic Indole Nitrile Hydrochloride was filtered using a 27″ nutsche filter and washed thoroughly with water (3×26 L or until the washing is >pH5). The damp racemic Indole Nitrile Hydrochloride was then charged back into RV3, followed by water (164.5 L) and THF (66 L). The pH was adjusted to pH 13 with 6M NaOH (ca 30 L) and the reaction mixture stirred for 30 min. A sample was removed, the solid filtered off and checked by proton NMR (see note be low) to ensure the free base had been generated. The THF was then distilled off in vacuo at <40° C., the aqueous reaction mixture cooled to 0-5° C. and aged for a further 1 h. The solid was isolated by filtration using a 27″ nutsche filter, washed by displacement with water (2×33 L or until the washings are

[Compound]

Name

Amine Ketal hydrochloride

Quantity

38.57 kg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl.C([C:4]1[CH:9]=[CH:8][C:7]([NH:10]N)=[CH:6][CH:5]=1)#N.Cl>O>[NH:10]1[C:7]2[C:8](=[CH:9][CH:4]=[CH:5][CH:6]=2)[CH:5]=[C:6]1[C:7]#[N:10] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

26.24 kg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.C(#N)C1=CC=C(C=C1)NN

|

[Compound]

|

Name

|

Amine Ketal hydrochloride

|

|

Quantity

|

38.57 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

65.6 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

92 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

2.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 80-90° for up to ca 5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The racemic Indole Nitrile Hydrochloride was filtered

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

WASH

|

Type

|

WASH

|

|

Details

|

washed thoroughly with water (3×26 L

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The damp racemic Indole Nitrile Hydrochloride was then charged back into RV3

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture stirred for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A sample was removed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid filtered off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The THF was then distilled off in vacuo at <40° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the aqueous reaction mixture cooled to 0-5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was isolated by filtration

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

WASH

|

Type

|

WASH

|

|

Details

|

washed by displacement with water (2×33 L

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo at 55-60° C. to constant weight

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |